4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1005293-25-3
VCID: VC5330359
InChI: InChI=1S/C21H19FN2O3S2/c1-14-12-17(7-8-18(14)22)29(26,27)23-16-6-9-19-15(13-16)4-2-10-24(19)21(25)20-5-3-11-28-20/h3,5-9,11-13,23H,2,4,10H2,1H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)F
Molecular Formula: C21H19FN2O3S2
Molecular Weight: 430.51

4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

CAS No.: 1005293-25-3

Cat. No.: VC5330359

Molecular Formula: C21H19FN2O3S2

Molecular Weight: 430.51

* For research use only. Not for human or veterinary use.

4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide - 1005293-25-3

Specification

CAS No. 1005293-25-3
Molecular Formula C21H19FN2O3S2
Molecular Weight 430.51
IUPAC Name 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Standard InChI InChI=1S/C21H19FN2O3S2/c1-14-12-17(7-8-18(14)22)29(26,27)23-16-6-9-19-15(13-16)4-2-10-24(19)21(25)20-5-3-11-28-20/h3,5-9,11-13,23H,2,4,10H2,1H3
Standard InChI Key ANZPNLOXTAWXCV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features:

  • Benzenesulfonamide core: Substituted with fluorine at position 4 and methyl at position 3.

  • Tetrahydroquinoline scaffold: A six-membered nitrogen-containing ring fused to a benzene ring, functionalized at position 1 with a thiophene-2-carbonyl group .

  • Stereochemistry: The compound is achiral, with no reported stereoisomers .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₁H₁₉FN₂O₃S₂
Molecular Weight430.52 g/mol
logP (Partition Coefficient)4.49–4.68
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area57.22 Ų

The compound’s moderate lipophilicity (logP ~4.5) suggests balanced membrane permeability and solubility, critical for bioavailability . Its polar surface area (57.22 Ų) aligns with guidelines for central nervous system penetration .

Synthesis Methodologies

General Approach

Synthesis typically involves multi-step reactions:

  • Sulfonylation: Reaction of 7-amino-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Coupling: Amide bond formation between the tetrahydroquinoline amine and thiophene-2-carbonyl chloride.

Optimized Protocol

A reported procedure yields 78% purity using:

  • Reagents: 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide, 4-(methyloxy)piperidine hydrochloride, triethylamine .

  • Conditions: 110°C for 20 hours in a sealed vessel .

Biological Activity and Mechanisms

TRPV1 Antagonism

The compound inhibits TRPV1 (Transient Receptor Potential Vanilloid 1), a pain and inflammation mediator. Docking studies suggest interactions with hydrophobic pockets in the TRPV1 binding site .

Assay TypeIC₅₀/EC₅₀Selectivity IndexSource
Calcium Flux0.81 μM8.73 (HEK293)
Thermal Hyperalgesia (in vivo)2.40 μM5.0

Antiparasitic Activity

Against Trypanosoma brucei (African sleeping sickness parasite):

  • IC₅₀: 2–4 μM .

  • Selectivity Index: >10 compared to mammalian cells .
    Structure-activity relationship (SAR) studies emphasize the necessity of an aliphatic sulfonamide group and aromatic substituents for optimal activity .

Pharmacological Applications

Analgesia

As a TRPV1 antagonist, the compound reduces neuropathic and inflammatory pain in preclinical models . Comparative data with capsaicin show 10-fold higher potency .

Antiparasitic Therapy

The tetrahydroquinoline scaffold disrupts trypanosome membrane integrity, validated in T. brucei assays . Its low cytotoxicity (HEK293 IC₅₀ >40 μM) supports further development .

Research Findings and SAR Insights

Key SAR Trends

  • Aliphatic Sulfonamides: Replacements with aromatic groups (e.g., phenyl) reduce activity by 50% .

  • Thiophene Substitution: The thiophene-2-carbonyl group enhances binding affinity via π-π stacking .

  • Fluorine Position: Fluorine at position 4 improves metabolic stability compared to para-substituted analogues .

Docking and Molecular Dynamics

Docking into a TRPV1 homology model (PDB: 5IRZ) reveals:

  • Hydrophobic interactions: Methyl and thiophene groups with Leu547 and Ile573 .

  • Hydrogen bonds: Sulfonamide oxygen with Thr550 .
    MD simulations confirm stable binding over 100 ns .

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